Home > Products > Screening Compounds P122849 > Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate - 1251584-73-2

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate

Catalog Number: EVT-2886273
CAS Number: 1251584-73-2
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide []

    Compound Description: This compound features a pyrazolo[3,4-b]pyridine core structure with a benzamide substituent. The crystal structure analysis revealed that the molecule adopts a specific conformation where all atoms of the pyrazolo[3,4-b]pyridine system, except for two carbon atoms carrying benzamide and oxo substituents, lie in one plane [].

2. 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) [, ]

    Compound Description: APD791 is a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It displays high affinity for 5-HT2A receptors [, ] and shows potent activity in inhibiting platelet aggregation and vascular smooth muscle contraction [].

3. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate []

    Compound Description: This compound was synthesized through the reaction of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde and ethyl cyanoacetate. It exists in an E conformation with respect to its C=C double bond. Additionally, the five-membered pyrrolidine ring adopts a half-chair conformation [].

4. [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) [, , ]

    Compound Description: TG100435 acts as a multi-targeted Src family kinase inhibitor with anticancer properties [, , ]. It exhibits a range of Ki values from 13 to 64 nM against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases [, ].

5. [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855) [, , ]

    Compound Description: TG100855 is a key metabolite of TG100435, exhibiting 2 to 9 times greater potency than its parent compound [, ]. It also acts as a potent Src family kinase inhibitor [, , ].

6. 2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide []

    Compound Description: This compound features a benzimidazole ring system and a benzamide moiety in its structure. The molecule adopts a conformation where the amide linkage is nearly perpendicular to the central ring and the benzimidazole ring system is at a 70.26° dihedral angle to the central ring [].

7. N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide []

    Compound Description: This compound contains a pyrazole ring, a quinazoline ring system, and a benzamide moiety in its structure [].

8. (E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide []

    Compound Description: This compound features a complex structure with multiple rings, including a central eight-membered ring that deviates from the ideal boat conformation due to steric hindrance. The molecule also contains two pyrazole rings, a benzamide moiety, and an exo-ethylene group [].

9. N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide []

    Compound Description: This compound, along with its derivatives, functions as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) [].

10. 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

    Compound Description: VU-1545 is a potent positive allosteric modulator of the mGluR5 receptor. It was developed through structure-activity relationship studies based on the core structure of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide [].

11. 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) []

    Compound Description: PSNCBAM-1 functions as a cannabinoid CB1 receptor allosteric antagonist and has shown hypophagic effects in vivo [].

12. N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide [, ]

    Compound Description: This compound serves as a cholecystokinin A (CCK-A) antagonist [, ]. Its carbon-14 labelled analogue has also been synthesized [].

13. N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-[14C]methyl-benzamide []

    Compound Description: This compound is a carbon-14 labelled analogue of the CCK-A antagonist N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide [].

**14. 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benazamide hydrochloride monohydrate (nilotinib) [, , , , , ]

    Compound Description: Nilotinib is an anti-leukaemia drug used for treating various cancers []. Various crystalline forms and salts of nilotinib have been investigated, including hydrochloride monohydrate [, , , , , ], sulfate salt [], and amorphous forms [].

15. (3‐Benzoyl‐ 4,5‐dioxo‐2‐phenyl‐pyrrolidin‐1‐yl)acetic acid ethyl ester []

    Compound Description: This compound was used as a starting material to synthesize various heterocyclic derivatives with anti-inflammatory and analgesic activities [].

**16. N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A) []

    Compound Description: AACBA is a P2X7 antagonist that has shown potential in preclinical models of pain and inflammation []. It effectively inhibits human P2X7-mediated calcium flux and quinolinium uptake [].

17. N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide []

    Compound Description: This 2-thiohydantoin derivative exhibits potential anticancer activity against liver hepatocellular carcinoma (LIHC) by inhibiting AKT1 and CDK2 proteins []. It induces cell cycle arrest in the S phase and promotes apoptosis in HepG2 cancer cells [].

18. N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide []

    Compound Description: This compound is a benzimidazole derivative synthesized by hydrolyzing an azlactone precursor and reacting it with o-phenylenediamine [].

19. N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide []

    Compound Description: This naphthol derivative features a benzamide group with two nitro substituents. It was synthesized using a three-component system involving β-naphtol, benzaldehyde, and ethylenediamine [].

Properties

CAS Number

1251584-73-2

Product Name

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate

IUPAC Name

methyl 4-oxo-3-phenyl-2-thiomorpholin-4-ylquinazoline-7-carboxylate

Molecular Formula

C20H19N3O3S

Molecular Weight

381.45

InChI

InChI=1S/C20H19N3O3S/c1-26-19(25)14-7-8-16-17(13-14)21-20(22-9-11-27-12-10-22)23(18(16)24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3

InChI Key

ZQQRTKQZNSBOHN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.